molecular formula C6H7ClS B8696965 2-(3-Thienyl)chloroethane

2-(3-Thienyl)chloroethane

Cat. No.: B8696965
M. Wt: 146.64 g/mol
InChI Key: UIVAMSZYSRKQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Thienyl)chloroethane is an organochlorine compound comprising a thiophene ring substituted at the 3-position with a chloroethyl group (–CH₂CH₂Cl). Chloroethane (ethyl chloride, C₂H₅Cl) is a well-characterized volatile compound with applications in industrial synthesis and refrigeration .

Thienyl-substituted compounds are notable in organic synthesis due to the sulfur atom’s electron-withdrawing effects and the aromatic ring’s conjugation, which influence regioselectivity and stereochemical outcomes in reactions . For example, 2-(3-Thienyl)ethanol (CAS 13781-67-4) and 2-(3-Thienyl)ethanohydrazide (CAS 175276-94-5) are commercially available, suggesting that this compound could serve as a precursor in pharmaceutical or polymer synthesis .

Properties

Molecular Formula

C6H7ClS

Molecular Weight

146.64 g/mol

IUPAC Name

3-(2-chloroethyl)thiophene

InChI

InChI=1S/C6H7ClS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2

InChI Key

UIVAMSZYSRKQND-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Thienyl)chloroethane typically involves the introduction of a chloroethane group to a thiophene ring. One common method is the reaction of thiophene with chloroethane in the presence of a catalyst. For example, the reaction can be catalyzed by palladium complexes under mild conditions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale catalytic processes. These processes are designed to be efficient and environmentally friendly, utilizing recyclable catalysts and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-(3-Thienyl)chloroethane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-(3-Thienyl)ethylamine or 2-(3-Thienyl)ethylthiol.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 2-(3-Thienyl)ethane.

Scientific Research Applications

2-(3-Thienyl)chloroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Thienyl)chloroethane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges : The position of the thienyl substituent significantly impacts reaction outcomes. For instance, 3-thienyl groups in hydroboration reactions yield lower enantioselectivity than 2-thienyl analogs, complicating asymmetric synthesis .
  • Environmental Concerns : Chlorinated thienyl compounds may persist in aquatic systems due to weak UV absorption and slow hydrolysis, necessitating advanced remediation strategies .

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